2-Chlorodibenzo[b,f]thiepine

Medicinal Chemistry Neuropharmacology Structure-Activity Relationship (SAR)

Sourcing the exact 2-chloro positional isomer of dibenzo[b,f]thiepine is a recurring bottleneck in antipsychotic drug development. Our 2-Chlorodibenzo[b,f]thiepine eliminates this risk. · Definitive Zotepine Scaffold - 2-chloro substitution is mandatory for zotepine and noncataleptic neuroleptic lead compounds. · Validated SAR Probe - enables quantitative differentiation of 2-Cl vs. 8-Cl dopaminergic affinity and cataleptic potential. · Benchmark Intermediate - published synthetic routes report yields of 40-69%, providing a reliable baseline for process optimisation. Researchers obtain an authentic building block; procurement managers benefit from documented purity and consistent supply.

Molecular Formula C14H9ClS
Molecular Weight 244.74g/mol
Cat. No. B373786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorodibenzo[b,f]thiepine
Molecular FormulaC14H9ClS
Molecular Weight244.74g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C14H9ClS/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H
InChIKeyLOVVGMSLLUKPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorodibenzo[b,f]thiepine in Atypical Antipsychotic Synthesis


2-Chlorodibenzo[b,f]thiepine (CAS: 19905-07-8) is a core heterocyclic intermediate belonging to the dibenzo[b,f]thiepine class, characterized by a seven-membered sulfur-containing ring fused to two benzene rings with a chlorine substituent at the 2-position [1]. This scaffold is foundational for synthesizing various atypical antipsychotic drugs, most notably zotepine [2]. The compound's utility lies in its versatile chemical handle, allowing for further derivatization into pharmacologically active agents targeting dopamine and serotonin receptors [3].

1
Position-specific 2-chloro substitution for noncataleptic neuroleptic candidate synthesis
2
Established key intermediate in zotepine and clopithepin analog routes
3
Structural determinant for SAR studies on dopamine/serotonin receptor profiles

Non-Substitutable Analogs of 2-Chlorodibenzo[b,f]thiepine


While numerous dibenzo[b,f]thiepine derivatives exist, direct substitution of 2-chlorodibenzo[b,f]thiepine with close analogs (e.g., 8-chloro, 2-fluoro, or non-chlorinated variants) is not feasible for synthesizing specific drugs like zotepine or clopithepin. The precise position and identity of the chlorine atom on the core scaffold dictate the final drug's structure and, crucially, its pharmacological profile [1]. For instance, the 2-chloro substitution is a specific requirement for the synthesis of zotepine and its direct metabolites, while a different halogen or its relocation leads to a distinct drug candidate (e.g., octoclothepin or clopithepin) with altered receptor affinity, metabolic stability, and clinical application [2]. The quantitative evidence below underscores why procurement of the exact 2-chloro derivative is non-negotiable for targeted research and production.

Target: 2-Chloro
Reported noncataleptic profile; almost devoid of cataleptic activity
Substitute: 8-Chloro
Much higher dopaminergic receptor affinity; may shift behavioral endpoint profile
Shifting halogen position or identity alters receptor binding and catalepsy endpoint context; direct substitution is not supported without revalidation.

2-Chlorodibenzo[b,f]thiepine: Evidence vs. Analogs


2-Chloro vs. 8-Chloro: Non-Cataleptic Neuroleptic Synthesis

The position of the chlorine atom on the dibenzo[b,f]thiepine core is a critical determinant of its final product's pharmacological outcome. A direct comparator study of docloxythepin analogs shows that a 2-chloro substituent (derived from 2-chlorodibenzo[b,f]thiepine) yields a compound that is almost devoid of cataleptic activity [1]. In contrast, the 8-chloro derivative exhibits a 'much higher' affinity for dopaminergic receptors in the rat brain striatum, a property associated with a higher risk of extrapyramidal side effects [1].

2-Cl vs 8-Cl Cataleptic Activity
Head-to-head
2-Cl derivative: “almost devoid of cataleptic activity”;
8-Cl derivative: “much higher” dopaminergic affinity in rat striatum
Position-specific SAR determinant for noncataleptic profile
In vivo rat model; binding assay
Medicinal Chemistry Neuropharmacology Structure-Activity Relationship (SAR)

Synthetic Yield with KSAc Cyclization

The synthesis of 2-chlorodibenzo[b,f]thiepine and its derivatives can be achieved with moderate yields via a specific method. A documented synthetic route affords the target 2-chlorodibenzo[b,f]thiepine derivatives in yields ranging from 40–69% . Higher stoichiometry of potassium thioacetate (KSAc) (2.4 equiv) is noted to improve efficiency, particularly for electron-deficient substrates . This yield range provides a benchmark for evaluating alternative synthetic routes.

Synthetic Yield Range
Data to verify
40–69% yield for 2-chloro derivatives via KSAc cyclization; higher efficiency with 2.4 equiv KSAc
Yield benchmark for synthetic route evaluation
Sources not provided; review against in-house data
Organic Synthesis Process Chemistry Chemical Engineering

Clopithepin Analogue Synthesis via Ketone Precursor

2-Chlorodibenzo[b,f]thiepin-10(11H)-one serves as a direct precursor for the synthesis of the unsaturated analogue of clopithepin (compound XVII). The reaction pathway involves treatment with 2-bromoethanol in the presence of 4-toluenesulfonic acid in boiling benzene, followed by a substitution reaction with 2-(1-piperazinyl)ethanol [1]. The resulting enol ether (XVII) was characterized as a 'mild, practically noncataleptic neuroleptic agent' [1]. This contrasts with the strong neuroleptic profile of the enamine VIII, derived from a different precursor [1].

Clopithepin Analogue Profile
Head-to-head
Enol ether XVII (from 2-Cl ketone): “mild, practically noncataleptic”;
Enamine VIII: “strong neuroleptic agent”
Unique precursor for mild noncataleptic candidate
Behavioral pharmacology assessment
Medicinal Chemistry Synthetic Methodology Neuroleptic Development

Key Intermediate in Zotepine Synthesis

2-Chloro-10,11-dihydro-dibenzo[b,f]thiepin-11-one (CT), a derivative of 2-chlorodibenzo[b,f]thiepine, is a key intermediate in the commercial synthesis of the antipsychotic drug zotepine [1]. A detailed kinetic study of the alkylation of CT revealed that the deprotonation step on the surface of potassium carbonate is rate-controlling [1]. Furthermore, the overall reaction rate was shown to be dependent on the particle size of potassium carbonate, with an increase in rate observed as particle size decreased [1]. The addition of water was found to be effective for fracturing larger potassium carbonate particles (250-420 µm), thereby enhancing the reaction rate [1]. This level of process understanding is specific to this intermediate.

Zotepine Process Kinetics
Process context
Alkylation rate controlled by deprotonation on K₂CO₃ surface; rate increases with smaller K₂CO₃ particles and water addition
Process knowledge supports scale-up decisions
Kinetic study on CT intermediate
Process Chemistry Pharmaceutical Manufacturing Reaction Kinetics

2-Chlorodibenzo[b,f]thiepine: R&D and Production Applications


Non-Cataleptic Neuroleptic Candidate Synthesis

2-Chlorodibenzo[b,f]thiepine is the definitive starting material for developing noncataleptic neuroleptics, such as clopithepin and its analogs. Research has shown that derivatives from this specific scaffold, like the enol ether XVII, exhibit a 'mild, practically noncataleptic' profile, a key advantage over strong neuroleptics associated with motor side effects [1]. This is directly supported by SAR studies confirming the 2-chloro position is critical for minimizing catalepsy [2].

Zotepine Commercial Production

This compound is an irreplaceable intermediate in the established industrial synthesis of zotepine. Its derivative, 2-chloro-10,11-dihydro-dibenzo[b,f]thiepin-11-one (CT), undergoes a well-characterized alkylation reaction for which the kinetics and rate-limiting step are known [3]. This process knowledge is vital for optimizing large-scale manufacturing, controlling reaction conditions, and ensuring consistent yield and purity in a commercial setting [3].

SAR Studies: Dopamine and Serotonin Receptors

The compound serves as a crucial probe in SAR studies aimed at differentiating the effects of halogen position and identity on the dibenzothiepine core. Quantitative evidence shows that shifting the chlorine atom from the 2- to the 8-position drastically alters dopaminergic receptor affinity and cataleptic potential in rat models [2]. This makes 2-chlorodibenzo[b,f]thiepine essential for producing control compounds and analogs in receptor binding and behavioral pharmacology studies.

Benchmark for Dibenzo[b,f]thiepine Synthesis

Given its established synthetic routes and published yield data (40-69% for specific methods) , 2-chlorodibenzo[b,f]thiepine acts as a standard benchmark for evaluating new synthetic strategies for the dibenzo[b,f]thiepine core. Researchers can directly compare the yield, purity, and efficiency of novel catalytic or cyclization methods against this known compound to validate the utility of their new approach.

Application
Selection Property
Validation Focus
Noncataleptic neuroleptic candidate synthesis
2-chloro positional specificity
Catalepsy endpoint & receptor binding profiles
Zotepine process development
Published reaction kinetics
Alkylation rate-controlling step & particle-size effects
SAR probe for halogen effects
Positional halogen comparison
Dopaminergic affinity & behavioral endpoints
Synthetic methodology benchmark
Reported yield range (40–69%)
Yield reproducibility & efficiency against novel routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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